1-Naphthalenamine, 5-nitro-

Description

The exact mass of the compound 1-Naphthalenamine, 5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthalenamine, 5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenamine, 5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWILNPCZSSAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062945 | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-91-1 | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-5-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG4HZ5D3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthalenamine, 5-nitro-: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Chemical Identity and Structural Framework

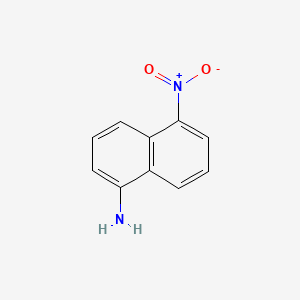

1-Naphthalenamine, 5-nitro-, also known by its synonyms 5-nitro-1-naphthylamine and 1-amino-5-nitronaphthalene, is a substituted aromatic amine derived from naphthalene.[1][2] Its chemical structure is characterized by a naphthalene ring system substituted with an amino group (-NH₂) at the 1-position and a nitro group (-NO₂) at the 5-position. This substitution pattern gives rise to a molecule with distinct electronic properties and a rich chemical reactivity, making it a subject of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and data retrieval. The following table summarizes the key identifiers for 1-Naphthalenamine, 5-nitro-.

| Identifier | Value | Source |

| IUPAC Name | 5-nitronaphthalen-1-amine | PubChem[1] |

| CAS Number | 3272-91-1 | PubChem[1] |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 188.18 g/mol | PubChem[1] |

| InChI Key | WEWILNPCZSSAIJ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC2=C(C=CC=C2[O-])C(=C1)N | PubChem[1] |

Molecular Structure and Visualization

The spatial arrangement of atoms and functional groups in 1-Naphthalenamine, 5-nitro- dictates its physical and chemical behavior. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the naphthalene scaffold creates a molecule with a significant dipole moment.

Caption: 2D chemical structure of 1-Naphthalenamine, 5-nitro-.

Part 2: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 1-Naphthalenamine, 5-nitro- is essential for its handling, formulation, and application in research and development.

Tabulated Physicochemical Data

| Property | Value | Reference |

| Appearance | Yellow to brown solid (predicted) | CymitQuimica[3] |

| Melting Point | 123-124 °C | chemBlink[2] |

| Boiling Point | 385.3 °C at 760 mmHg (predicted) | CHEMLYTE SOLUTIONS CO.,LTD[4] |

| Density | 1.366 ± 0.06 g/cm³ (predicted) | chemBlink[2] |

| Solubility | Practically insoluble in water (0.075 g/L at 25 °C, predicted) | chemBlink[2] |

| Flash Point | 186.8 °C (predicted) | CHEMLYTE SOLUTIONS CO.,LTD[4] |

| pKa | Data available in IUPAC Digitized pKa Dataset | PubChem[1] |

Spectroscopic Analysis

Spectroscopic techniques provide invaluable insights into the molecular structure and functional groups present in 1-Naphthalenamine, 5-nitro-.

The IR spectrum of 1-Naphthalenamine, 5-nitro- is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of a primary amine is indicated by N-H stretching vibrations, typically appearing as a doublet in the range of 3300-3500 cm⁻¹.[5] Aromatic C-H stretching is observed above 3000 cm⁻¹. The nitro group gives rise to strong asymmetric and symmetric stretching bands, which for aromatic nitro compounds are typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6] The C-N stretching of the aromatic amine is expected between 1200 and 1350 cm⁻¹.[5]

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms in a molecule. While detailed spectral data for 1-Naphthalenamine, 5-nitro- is available through spectral databases, a general interpretation can be inferred. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts and coupling patterns providing information about their relative positions. The protons of the amino group would likely appear as a broad singlet. In the ¹³C NMR spectrum, ten distinct signals would be expected for the ten carbon atoms of the naphthalene ring, with the carbons attached to the amino and nitro groups showing characteristic shifts.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Naphthalenamine, 5-nitro-, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to its molecular weight (188.18). The fragmentation pattern would likely involve the loss of the nitro group and other characteristic cleavages of the naphthalene ring system.

Part 3: Synthesis and Reactivity

The synthesis of 1-Naphthalenamine, 5-nitro- and its subsequent chemical transformations are of key interest to synthetic chemists.

Synthesis via Reduction of 1,5-Dinitronaphthalene

A common and practical method for the synthesis of 1-Naphthalenamine, 5-nitro- is the selective reduction of one of the two nitro groups in 1,5-dinitronaphthalene.[7] This selective reduction can be achieved using various reagents, with sodium polysulfide being a frequently employed method for this type of transformation.

Caption: Synthetic pathway to 1-Naphthalenamine, 5-nitro-.

-

Preparation of the Reducing Agent: A solution of sodium polysulfide is typically prepared by dissolving sodium sulfide and sulfur in water.

-

Reaction Setup: 1,5-Dinitronaphthalene is suspended in a suitable solvent system, often an alcohol-water mixture.

-

Reduction: The sodium polysulfide solution is added portion-wise to the suspension of the dinitro compound at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure 1-Naphthalenamine, 5-nitro-.

Causality in Experimental Choices: The use of sodium polysulfide is a classic method for the selective reduction of one nitro group in the presence of another. The polysulfide anion is a mild reducing agent, and the selectivity is often achieved by controlling the stoichiometry of the reagent and the reaction conditions. The choice of an alcohol-water solvent system helps to dissolve the reactants and facilitate the reaction.

Chemical Reactivity

The chemical reactivity of 1-Naphthalenamine, 5-nitro- is governed by the interplay of the electron-donating amino group and the electron-withdrawing nitro group.

-

Reactions of the Amino Group: The amino group can undergo a variety of reactions typical for aromatic amines. These include diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.[7] It can also be acylated or alkylated to form amides and secondary or tertiary amines, respectively.

-

Reactions of the Nitro Group: The nitro group is susceptible to reduction under more vigorous conditions than those used for the selective reduction of the dinitro precursor. Catalytic hydrogenation or reduction with metals in acidic media can convert the nitro group to a second amino group, yielding 1,5-naphthalenediamine. The reduction of the nitro group is a critical transformation in the synthesis of many biologically active molecules.[8]

-

Electrophilic Aromatic Substitution: The directing effects of the existing substituents will influence the position of any further electrophilic substitution on the naphthalene ring. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile.

Part 4: Potential Applications and Toxicological Considerations

Nitroaromatic compounds are a class of molecules with a wide range of biological activities, and they are found in numerous pharmaceuticals and other bioactive compounds.[9][10]

Potential in Drug Discovery

While specific biological activities for 1-Naphthalenamine, 5-nitro- are not extensively reported, its structural motifs are present in molecules with known therapeutic effects. The nitro group is a known pharmacophore and can be involved in the mechanism of action of certain drugs, particularly antimicrobial and anticancer agents.[11] The amino group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening. The naphthalene scaffold itself is a common feature in many drug molecules.

Toxicology and Safety

Detailed toxicological data for 1-Naphthalenamine, 5-nitro- is limited. However, as with many aromatic amines and nitroaromatic compounds, it should be handled with care. Aromatic amines are a class of compounds that includes known carcinogens.[12] The parent compound, 1-naphthylamine, is classified as a substance that may cause cancer.[13] Therefore, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Part 5: Conclusion

1-Naphthalenamine, 5-nitro- is a fascinating molecule with a rich chemical profile. Its synthesis from readily available starting materials and the diverse reactivity of its functional groups make it a valuable building block in organic synthesis. While its full potential in drug discovery and materials science is yet to be explored, the presence of the nitro and amino functionalities on the naphthalene core suggests a wide range of possibilities for future research. A deeper investigation into its biological activity and a more thorough toxicological evaluation are warranted to fully understand the potential applications and risks associated with this compound.

Part 6: References

-

PubChem. (n.d.). 1-Naphthalenamine, 5-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Srivastava, A., et al. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals.

-

NIST. (n.d.). 1-Naphthalenamine. NIST Chemistry WebBook. Retrieved from [Link]

-

SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-dinitronaphthalene. Retrieved from [Link]

-

IARC. (n.d.). 1-Nitronaphthalene. IARC Publications.

-

NIST. (n.d.). 1-Naphthalenamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Penta chemicals. (2024). 1-Naphthylamine - SAFETY DATA SHEET.

-

Aldrich. (2025). N9005 - SAFETY DATA SHEET.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition.

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

-

OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 1. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenamine, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

-

(n.d.). IR handout.pdf.

-

Google Patents. (n.d.). CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene. Retrieved from

-

(n.d.). IR: nitro groups.

-

Stenutz. (n.d.). 5-nitro-1-naphthylamine. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenamine, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

-

PubChem. (n.d.). 1-Nitronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1-Naphthalenamine, 5-nitro- | C10H8N2O2 | CID 76759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 3272-91-1, 5-Nitro-1-naphthalenamine, 5-Nitro-1-naphthylamine, 5-Nitro-alpha-naphthylamine, NSC 5522 - chemBlink [chemblink.com]

- 3. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 12. 5-nitro-1-naphthylamine [stenutz.eu]

- 13. pentachemicals.eu [pentachemicals.eu]

1-Naphthalenamine, 5-nitro- molecular weight and formula

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Naphthalenamine, 5-nitro-, a nitroaromatic compound with applications in chemical synthesis. It covers fundamental molecular properties, synthesis protocols, safety considerations, and its role as a chemical intermediate.

Core Molecular Identifiers & Properties

1-Naphthalenamine, 5-nitro- (also known as 5-nitro-1-naphthylamine) is a substituted naphthalene derivative. Its core structure consists of a naphthalene ring system functionalized with an amino group (-NH₂) at position 1 and a nitro group (-NO₂) at position 5.

Molecular Formula and Weight

The chemical formula for this compound is C₁₀H₈N₂O₂ [1][2].

The molecular weight is 188.18 g/mol [1][3].

Physicochemical Properties

A summary of key quantitative data for 1-Naphthalenamine, 5-nitro- is presented below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| IUPAC Name | 5-nitronaphthalen-1-amine | PubChem[1] |

| CAS Number | 3272-91-1 | AChemBlock[2] |

| Molecular Weight | 188.18 g/mol | PubChem[1] |

| Exact Mass | 188.186 Da | CHEMLYTE[4] |

| Melting Point | 114-116 °C | CHEMLYTE[4] |

| Boiling Point | 385.3 °C at 760 mmHg | CHEMLYTE[4] |

| Density | 1.366 g/cm³ | CHEMLYTE[4] |

| Solubility | Practically insoluble in water (0.075 g/L at 25 °C) | chemBlink[3] |

| Flash Point | 186.8 °C | CHEMLYTE[4] |

| PSA (Polar Surface Area) | 71.8 Ų | CHEMLYTE[4] |

| XLogP3 | 3.43460 | CHEMLYTE[4] |

Synthesis and Reactivity

1-Naphthalenamine, 5-nitro- is a valuable intermediate in organic synthesis, primarily used for creating more complex molecular architectures. Its reactivity is dictated by the electron-withdrawing nature of the nitro group and the electron-donating, nucleophilic character of the amino group.

Synthesis Pathway

A common route to synthesize 5-nitro-1-naphthalenamine involves the partial reduction of 1,5-dinitronaphthalene (1,5-DNN)[5]. This selective reduction is a critical step, as over-reduction would lead to the corresponding diamine.

A generalized workflow for this synthesis is outlined below.

Synthesis workflow from 1,5-Dinitronaphthalene.

Key Reactions

The amino group of 5-nitro-1-naphthalenamine can undergo diazotization. This reaction transforms the amine into a diazonium salt, which is a versatile intermediate. For instance, diazotization followed by treatment with aqueous copper sulfate can lead to an unexpected deamination reaction, yielding 1-nitronaphthalene[5]. This highlights its utility in synthetic routes where the removal of an amino group is desired after it has served its directive purpose[5].

The compound is also noted as a reagent in organic synthesis and has been used as a dye[6]. Its derivatives, particularly those involving modifications at the amino group, are of interest. For example, related structures like 5-chloro-8-nitro-1-naphthoyl chloride are used to create sterically hindered amides that serve as protective groups for amines in peptide synthesis[7][8].

Experimental Protocol: Deamination via Diazotization

The following protocol is a conceptual illustration based on a reported transformation of 5-nitro-1-naphthalenamine to 1-nitronaphthalene, demonstrating a key reaction type for this molecule[5].

Objective: To synthesize 1-nitronaphthalene from 1-Naphthalenamine, 5-nitro- via a deamination reaction.

Materials:

-

1-Naphthalenamine, 5-nitro-

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper Sulfate (CuSO₄) solution

-

Ice

-

Distilled Water

-

Beakers, magnetic stirrer, filtration apparatus

Procedure:

-

Diazotization:

-

Carefully dissolve a measured quantity of 1-Naphthalenamine, 5-nitro- in concentrated sulfuric acid in a beaker, keeping the temperature low (e.g., 0-5 °C) using an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt occurs at this stage.

-

-

Deamination:

-

Prepare an aqueous solution of copper sulfate.

-

Slowly and carefully add the cold diazonium salt solution to the copper sulfate solution. Vigorous evolution of nitrogen gas is expected.

-

-

Isolation and Purification:

-

Once the reaction subsides, the product (1-nitronaphthalene) may precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove residual salts and acids.

-

The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 1-nitronaphthalene.

-

Expected Outcome: This procedure facilitates the reductive removal of the amino group, replacing it with a hydrogen atom, to yield 1-nitronaphthalene[5]. The final product should be characterized using methods such as melting point determination, FT-IR, and UV-visible spectroscopy to confirm its identity[5].

Safety, Handling, and Storage

As with many nitroaromatic compounds and amines, proper safety protocols are essential when handling 1-Naphthalenamine, 5-nitro-.

-

Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or aerosols[4]. Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory[9]. Avoid contact with skin and eyes[4].

-

Storage: The compound should be stored in a tightly closed container in a cool, dark, and dry place[9]. It should be kept away from incompatible materials such as strong oxidizing agents[9].

-

Hazards: While specific GHS hazard data for the 5-nitro isomer is limited, related isomers like 4-nitro-1-naphthylamine are classified as causing skin and serious eye irritation[9]. The parent compound, 1-naphthylamine, is classified as harmful if swallowed, potentially carcinogenic, and toxic to aquatic life[10][11]. It is prudent to handle 1-Naphthalenamine, 5-nitro- with a high degree of caution, assuming similar potential hazards.

Applications in Research and Development

The primary role of 1-Naphthalenamine, 5-nitro- in a research and drug development context is as a building block or intermediate [2]. Its bifunctional nature (amine and nitro groups) allows for sequential and site-selective reactions.

-

Azo Dye Synthesis: Naphthylamine derivatives are foundational in the synthesis of azo dyes. The amino group can be diazotized and coupled with other aromatic systems to create highly conjugated, colored compounds[12].

-

Organic Synthesis: It serves as a precursor for more complex molecules. The nitro group can be reduced to a second amine, creating a diamine, or the existing amino group can be modified or replaced, as demonstrated in the deamination protocol[5].

-

Protective Group Chemistry: While not a protective group itself, its structural motifs are found in reagents designed for protecting amines, particularly in peptide synthesis. The steric strain in 1,8-disubstituted naphthalenes (a related isomer pattern) is exploited for creating easily cleavable protective groups[8].

References

-

PubChem. 1-Naphthalenamine, 5-nitro-. National Center for Biotechnology Information. [Link]

-

National Institutes of Health (NIH). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. National Library of Medicine. [Link]

-

International Scholars Journals. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals. [Link]

-

Stenutz. 5-nitro-1-naphthylamine. Stenutz. [Link]

-

ACS Publications. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters. [Link]

- Google Patents. US2061627A - Manufacture of nitronaphthylamines.

-

Organic Syntheses. 4-nitro-1-naphthylamine. Organic Syntheses. [Link]

-

Wikipedia. 1-Naphthylamine. Wikipedia. [Link]

-

Penta chemicals. 1-Naphthylamine - SAFETY DATA SHEET. Penta chemicals. [Link]

Sources

- 1. 1-Naphthalenamine, 5-nitro- | C10H8N2O2 | CID 76759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitro-1-naphthalenamine 95% | CAS: 3272-91-1 | AChemBlock [achemblock.com]

- 3. CAS # 3272-91-1, 5-Nitro-1-naphthalenamine, 5-Nitro-1-naphthylamine, 5-Nitro-alpha-naphthylamine, NSC 5522 - chemBlink [chemblink.com]

- 4. echemi.com [echemi.com]

- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 6. (5-Nitro-1-naphthyl)amine | CymitQuimica [cymitquimica.com]

- 7. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. westliberty.edu [westliberty.edu]

- 12. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 5-Nitro-1-Naphthalenamine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-nitro-1-naphthalenamine (CAS No. 3272-91-1), a key intermediate in the synthesis of dyes and other functional materials.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth analysis of the expected data from core spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide emphasizes the correlation between molecular structure and spectral features, provides validated experimental protocols, and explains the causal reasoning behind spectral interpretation.

Introduction: The Molecular Blueprint

5-Nitro-1-naphthalenamine, with the molecular formula C₁₀H₈N₂O₂, is an aromatic compound featuring a naphthalene core substituted with an amino (-NH₂) group at the C1 position and a nitro (-NO₂) group at the C5 position.[1] The interplay between the electron-donating amino group and the electron-withdrawing nitro group establishes a distinct electronic environment that governs its chemical reactivity and provides a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for identity confirmation, purity assessment, and structural elucidation in research and quality control settings.

This guide will deconstruct the spectroscopic signature of 5-nitro-1-naphthalenamine, offering both a theoretical framework for interpretation and practical protocols for data acquisition.

Vibrational Spectroscopy: The FTIR Spectrum

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule's functional groups. The resulting spectrum is a unique "fingerprint" derived from the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending). For 5-nitro-1-naphthalenamine, the key functional groups—the primary amine, the nitro group, and the aromatic ring system—give rise to characteristic absorption bands.

Expected FTIR Spectral Data

The FTIR spectrum of 5-nitro-1-naphthalenamine is dominated by absorptions from N-H, N-O, and C-H/C=C bonds. The following table summarizes the expected characteristic peaks.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium |

| 1600 - 1450 | C=C Stretching | Aromatic Ring | Medium-Strong |

| 1570 - 1490 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Strong |

| 1390 - 1300 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong |

| 1350 - 1200 | C-N Stretching | Aromatic Amine | Medium-Strong |

| 900 - 675 | C-H Bending (Out-of-Plane) | Aromatic Ring | Strong |

Data is based on typical absorption ranges for the specified functional groups.[3][4]

Interpretation of the FTIR Spectrum

The most telling features in the spectrum are the strong absorptions corresponding to the nitro group and the distinct peaks of the primary amine.

-

Amine Group (-NH₂): The presence of a primary amine is typically confirmed by a doublet (two peaks) in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[5] A medium-intensity peak around 1600 cm⁻¹ arises from the N-H scissoring (bending) motion.

-

Nitro Group (-NO₂): The nitro group provides the strongest and most unambiguous signals in the spectrum. A strong absorption band between 1570-1490 cm⁻¹ is due to the asymmetric N=O stretch, while another strong band between 1390-1300 cm⁻¹ corresponds to the symmetric N=O stretch.[3] The position and intensity of these bands are highly characteristic and confirm the presence of the nitro functionality.

-

Aromatic System: Multiple medium-to-strong peaks between 1600 cm⁻¹ and 1450 cm⁻¹ indicate C=C stretching vibrations within the naphthalene ring. Strong absorptions in the "fingerprint region" (below 1000 cm⁻¹) from out-of-plane C-H bending can offer clues about the substitution pattern of the aromatic system.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

The KBr pellet technique is a robust method for obtaining high-quality FTIR spectra of solid samples.

Causality: Potassium bromide (KBr) is used as the matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a crystalline structure that can be pressed into a transparent disc, minimizing light scatter.

-

Sample Preparation: Gently grind 1-2 mg of 5-nitro-1-naphthalenamine with approximately 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Scan: Mount the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, it reveals information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-nitro-1-naphthalenamine is expected to show distinct signals for the six aromatic protons and the two amine protons. The chemical shifts are heavily influenced by the electronic effects of the -NH₂ and -NO₂ substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.8 - 7.0 | Doublet (d) | ~8.0 |

| H-3 | ~7.4 - 7.6 | Triplet (t) | ~8.0 |

| H-4 | ~7.8 - 8.0 | Doublet (d) | ~8.0 |

| H-6 | ~8.0 - 8.2 | Doublet (d) | ~7.5 |

| H-7 | ~7.5 - 7.7 | Triplet (t) | ~7.5 |

| H-8 | ~8.3 - 8.5 | Doublet (d) | ~7.5 |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - |

Predicted values are based on analysis of related structures and standard chemical shift tables.[6][7] Actual values may vary based on solvent and instrument frequency.

The spectrum can be divided into three main regions: the amine protons, the protons on the amine-bearing ring, and the protons on the nitro-bearing ring.

-

Amine Protons: The two protons of the -NH₂ group are expected to appear as a broad singlet in the midfield region (~4.5-5.5 ppm). The signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange.

-

Ring A (Amine-Substituted): Protons H-2, H-3, and H-4 are on the same ring as the electron-donating amino group. The ortho proton (H-2) and para proton (H-4) are expected to be shifted upfield (lower ppm) relative to unsubstituted naphthalene, while the meta proton (H-3) is less affected.

-

Ring B (Nitro-Substituted): Protons H-6, H-7, and H-8 are on the ring bearing the strongly electron-withdrawing nitro group. This causes a significant downfield shift (higher ppm) for all these protons. The proton ortho to the nitro group (H-6) and the peri proton (H-8) are expected to be the most deshielded.

Caption: Positional assignments for ¹H NMR analysis of 5-nitro-1-naphthalenamine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene core, as they are all in unique chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-NH₂) | ~145 - 150 |

| C2 | ~105 - 110 |

| C3 | ~125 - 130 |

| C4 | ~120 - 125 |

| C4a (bridgehead) | ~128 - 132 |

| C5 (-NO₂) | ~140 - 145 |

| C6 | ~122 - 126 |

| C7 | ~128 - 132 |

| C8 | ~124 - 128 |

| C8a (bridgehead) | ~135 - 140 |

Predicted values based on analysis of related structures.[8][9] Quaternary carbons (C1, C4a, C5, C8a) are expected to have lower intensity signals.

The chemical shifts are dictated by the substituent effects:

-

Ipso-Carbons: The carbon directly attached to the amino group (C1) is shifted downfield. Similarly, the carbon bearing the nitro group (C5) is also shifted significantly downfield.

-

Shielded Carbons: The ortho (C2) and para (C4, relative to C1) carbons are shielded by the electron-donating amino group and will appear at higher fields (lower ppm values).

-

Deshielded Carbons: Carbons on the nitro-substituted ring will generally be deshielded and appear at lower fields (higher ppm values).

Experimental Protocol: NMR Analysis

Causality: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to avoid a large interfering solvent signal in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its signal appears at 0.0 ppm, away from most organic signals.

-

Sample Preparation: Dissolve 5-10 mg of 5-nitro-1-naphthalenamine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal reference.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is "shimmed" to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line. A longer acquisition time is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expected Mass Spectrum Data

For 5-nitro-1-naphthalenamine (MW = 188.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.[1]

| m/z (mass-to-charge) | Proposed Fragment | Identity |

| 188 | [M]⁺ | Molecular Ion |

| 158 | [M - NO]⁺ | Loss of Nitric Oxide |

| 142 | [M - NO₂]⁺ | Loss of Nitro Group |

| 130 | [M - NO - CO]⁺ | Loss of NO then Carbon Monoxide |

| 115 | [C₉H₇]⁺ | Naphthalene minus a carbon/hydrogen group |

Interpretation of the Mass Spectrum

The fragmentation of nitroaromatic compounds is well-characterized.

-

Molecular Ion (M⁺): A strong peak at m/z = 188 confirms the molecular weight of the compound. The stability of the aromatic system generally leads to a prominent molecular ion peak.

-

Key Fragmentations: The most characteristic fragmentation pathways for nitroaromatics involve the loss of the nitro group components.

-

Loss of NO (m/z 158): A peak corresponding to the loss of 30 Da ([M-30]) is common and results from the loss of a nitric oxide radical.

-

Loss of NO₂ (m/z 142): The cleavage of the C-N bond results in the loss of the entire nitro group (46 Da), leading to a naphthalenamine radical cation. This is often a significant peak.

-

Further Fragmentation: Subsequent loss of neutral molecules like HCN or CO from the fragment ions can lead to other observed peaks, such as the one at m/z 130.

-

Diagram: Key Fragmentation Pathway

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

- 2. 5-Nitro-1-naphthalenamine 95% | CAS: 3272-91-1 | AChemBlock [achemblock.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometry-based proteomics data from thousands of HeLa control samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Naphthalenamine, 5-nitro-

Introduction: Elucidating Molecular Architecture

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and existing compounds is paramount. 1-Naphthalenamine, 5-nitro- (CAS 3272-91-1), a substituted naphthalene derivative, presents a fascinating case for structural analysis due to the competing electronic effects of its amino (-NH₂) and nitro (-NO₂) substituents.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for providing a detailed atomic-level map of such molecules in solution.[3]

This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectra of 1-Naphthalenamine, 5-nitro-. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure and spectral output, detail a self-validating protocol for sample preparation, and provide a logical framework for spectral assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality NMR data for substituted aromatic systems.

Molecular Structure and Electronic Environment

The foundational step in any spectral analysis is a clear understanding of the molecule's structure and the electronic influences at play. The naphthalene ring system is numbered as shown below. The proton and carbon environments are dictated by the strong electron-donating, activating nature of the C1-amino group and the powerful electron-withdrawing, deactivating nature of the C5-nitro group.

Figure 1: Structure and IUPAC numbering of 1-Naphthalenamine, 5-nitro-.

Part 1: Experimental Protocol - A Self-Validating Approach

The quality of an NMR spectrum is a direct consequence of meticulous sample preparation. A flawed sample cannot be rectified by instrumental parameters. The following protocol is designed to be self-validating, minimizing common sources of error that lead to poor resolution, spectral artifacts, and non-reproducible results.

Step-by-Step Methodology for NMR Sample Preparation

-

Analyte Quantification:

-

¹H NMR: Accurately weigh 5-25 mg of 1-Naphthalenamine, 5-nitro-.[4] This concentration is optimal for achieving a high signal-to-noise ratio without introducing significant viscosity, which can broaden spectral lines.

-

¹³C NMR: Weigh 50-100 mg of the compound.[4] The lower natural abundance and gyromagnetic ratio of the ¹³C nucleus necessitate a more concentrated sample to obtain a quality spectrum in a reasonable timeframe.

-

-

Solvent Selection and Dissolution:

-

Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for aromatic amines include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

In a clean, dry vial, dissolve the weighed sample in approximately 0.6 mL of the chosen solvent.[5] Preparing the solution in a separate vial is a critical step; it allows for effective mixing via vortexing or gentle sonication to ensure complete dissolution, which is difficult to achieve within the confines of an NMR tube.[6]

-

-

Filtration - The Most Critical Step:

-

Rationale: Undissolved particulate matter severely distorts the magnetic field homogeneity (B₀) around each particle, leading to broad, poorly resolved peaks that cannot be corrected by shimming.

-

Procedure: Tightly pack a small plug of glass wool or a Kimwipe into a Pasteur pipette. Carefully filter the prepared solution through this plug directly into a high-quality, clean NMR tube. This action removes dust and micro-particulates.

-

-

Final Sample and Tube Preparation:

-

Ensure the final sample height in the 5 mm NMR tube is between 4.0 and 5.0 cm.[5] This positions the sample correctly within the instrument's receiver coils.

-

Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any fingerprints or dust.

-

Cap the tube securely to prevent solvent evaporation and contamination.[5]

-

Label the sample clearly near the top of the tube with a permanent marker.[4]

-

Figure 2: Workflow for preparing a high-quality NMR sample.

Part 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons through spin-spin coupling.

Theoretical Principles and Predictions

The chemical shifts of the aromatic protons in 1-Naphthalenamine, 5-nitro- are governed by the interplay of the substituents' electronic effects.

-

-NH₂ Group (C1): As a strong electron-donating group (EDG), it increases electron density on the ring, particularly at the ortho (C2) and para (C4) positions. This causes a shielding effect, shifting the attached protons (H2, H4) upfield (to lower ppm values) relative to unsubstituted naphthalene.[7] A weaker shielding effect is also felt at the peri position (H8).

-

-NO₂ Group (C5): As a strong electron-withdrawing group (EWG), it decreases electron density on the ring, particularly at its ortho (C4, C6) and para (C8) positions. This results in a significant deshielding effect, shifting the attached protons (H4, H6, H8) downfield (to higher ppm values).[7][8]

The final chemical shift of each proton is a net result of these competing influences. For example, H4 is deshielded by the nitro group but shielded by the amino group, leading to a complex final position.

¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H2 | ~6.8 - 7.2 | Doublet (d) | J(H2-H3) ≈ 7-9 Hz |

| H3 | ~7.4 - 7.6 | Triplet (t) | J(H3-H2) ≈ 7-9 Hz, J(H3-H4) ≈ 7-9 Hz |

| H4 | ~8.0 - 8.3 | Doublet (d) | J(H4-H3) ≈ 7-9 Hz |

| H6 | ~8.2 - 8.5 | Doublet (d) | J(H6-H7) ≈ 7-9 Hz |

| H7 | ~7.6 - 7.8 | Triplet (t) | J(H7-H6) ≈ 7-9 Hz, J(H7-H8) ≈ 7-9 Hz |

| H8 | ~7.9 - 8.1 | Doublet (d) | J(H8-H7) ≈ 7-9 Hz |

| -NH₂ | Variable (Broad Singlet) | Broad (br s) | None |

Note: These are estimated values based on established substituent effects. Actual experimental values may vary based on solvent and concentration.

Detailed Spectral Assignment

-

H2: Expected to be the most upfield aromatic proton due to the strong shielding from the adjacent amino group. It appears as a doublet, coupled only to H3.

-

H3: Appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H2 and H4. Its chemical shift is intermediate.

-

H6: Expected to be one of the most downfield protons due to strong deshielding from the ortho nitro group. It appears as a doublet, coupled to H7.

-

H4: Significantly deshielded by the para amino group and the ortho nitro group. Its position downfield is a clear indicator of the nitro group's influence. It appears as a doublet coupled to H3.

-

H7: Appears as a triplet, coupled to both H6 and H8.

-

H8: Deshielded by the para nitro group but experiences some shielding from the peri amino group. It appears as a doublet coupled to H7.

-

-NH₂ Protons: The amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is highly dependent on solvent, concentration, and temperature.[7]

Part 3: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom.

Theoretical Principles and Predictions

The same electronic arguments apply to the carbon skeleton.

-

-NH₂ Group (C1): The attached carbon (C1, the ipso-carbon) is strongly shielded. The ortho (C2) and para (C4) carbons are also shielded.

-

-NO₂ Group (C5): The ipso-carbon (C5) is strongly deshielded. The ortho (C4, C6) and para (C8) carbons are also deshielded.

-

Quaternary Carbons (C4a, C8a): These carbons do not have attached protons and typically show weaker signals. Their chemical shifts are influenced by the substituents on both rings.

¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | ~140 - 145 | Attached to -NH₂, shielded relative to C5. |

| C2 | ~110 - 115 | Shielded by ortho -NH₂. |

| C3 | ~125 - 130 | Less affected by substituents. |

| C4 | ~120 - 125 | Net effect of shielding from -NH₂ and deshielding from -NO₂. |

| C4a | ~125 - 130 | Quaternary carbon. |

| C5 | ~145 - 150 | Attached to -NO₂, strongly deshielded. |

| C6 | ~122 - 127 | Deshielded by ortho -NO₂. |

| C7 | ~128 - 133 | Less affected by substituents. |

| C8 | ~118 - 123 | Deshielded by para -NO₂. |

| C8a | ~130 - 135 | Quaternary carbon. |

Note: These are estimated values. Quaternary carbon assignments often require 2D NMR techniques (like HMBC) for unambiguous confirmation.[9]

Conclusion

The ¹H and ¹³C NMR spectra of 1-Naphthalenamine, 5-nitro- are highly informative, providing a complete picture of its molecular structure. The distinct chemical shifts and coupling patterns are a direct readout of the powerful and opposing electronic effects of the amino and nitro functional groups. By following a rigorous and validated experimental protocol, researchers can acquire high-fidelity data, and through a systematic application of fundamental NMR principles, can confidently assign every proton and carbon signal, ensuring the structural integrity of the compound for its intended application in research and development.

References

-

PubChem. (n.d.). 1-Naphthalenamine, 5-nitro-. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved January 11, 2026, from [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. Retrieved January 11, 2026, from [Link]

-

Laali, K. K., & Hansen, P. E. (2000). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. Magnetic Resonance in Chemistry, 38(9), 739-746. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. Retrieved January 11, 2026, from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 11, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved January 11, 2026, from [Link]

-

Mitu, L., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PLOS ONE, 16(1), e0245890. Retrieved January 11, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved January 11, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, August 12). 1H NMR Spectroscopy of Naphthalene Explained. YouTube. Retrieved January 11, 2026, from [Link]

-

Husain, A., et al. (2022). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Molecules, 27(15), 4983. Retrieved January 11, 2026, from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). 1-Naphthalenamine. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 1-Naphthylamine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

- 1. 1-Naphthalenamine, 5-nitro- | C10H8N2O2 | CID 76759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitro-1-naphthalenamine 95% | CAS: 3272-91-1 | AChemBlock [achemblock.com]

- 3. benchchem.com [benchchem.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. web.pdx.edu [web.pdx.edu]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 1-Naphthalenamine, 5-nitro-

This document provides an in-depth technical examination of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of 1-Naphthalenamine, 5-nitro- (CAS No: 3272-91-1).[1][2][3] As a key intermediate in the synthesis of dyes and potentially in pharmaceutical research, a thorough understanding of its structural and electronic properties is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the analytical methodologies employed. We will explore the causality behind experimental choices, ensuring that the presented protocols are robust and self-validating.

Molecular Structure and Spectroscopic Relevance

1-Naphthalenamine, 5-nitro- is an aromatic compound with the molecular formula C₁₀H₈N₂O₂.[1][2] Its structure consists of a naphthalene core substituted with a primary amine (-NH₂) group at the 1-position and a nitro (-NO₂) group at the 5-position.

The strategic placement of an electron-donating group (amine) and a strong electron-withdrawing group (nitro) on the conjugated naphthalene ring system dictates its unique spectroscopic behavior. FT-IR spectroscopy is ideally suited to confirm the presence and vibrational environment of these functional groups, while UV-Vis spectroscopy provides critical insights into the electronic transitions within the extended π-system.

FT-IR Spectroscopy: Elucidating Functional Group Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. These vibrations occur at specific, characteristic frequencies, allowing for the identification of functional groups. For a solid sample like 1-Naphthalenamine, 5-nitro-, proper sample preparation is the foundational step for acquiring a high-quality, interpretable spectrum.

Rationale for Sample Preparation

The goal of sample preparation is to present the analyte to the IR beam in a manner that minimizes light scattering and maximizes signal clarity. For solid samples, two primary high-fidelity methods are recommended:

-

Potassium Bromide (KBr) Pellet Method: This technique involves intimately mixing a small amount of the analyte with dry, IR-transparent KBr powder and pressing the mixture into a thin, transparent pellet.[4] This method eliminates spectral interference from a solvent or mulling agent, providing a clear spectrum of the solid-state interactions within the molecule. It is often considered the gold standard for transmission measurements of solids.

-

Attenuated Total Reflectance (ATR): ATR simplifies sample preparation by placing the solid directly onto a high-refractive-index crystal (e.g., diamond).[4][5] The IR beam undergoes total internal reflection within the crystal, generating an evanescent wave that penetrates a few microns into the sample. This is an excellent technique for rapid, non-destructive analysis and is less sensitive to sample thickness than the KBr method.[4]

Predicted FT-IR Absorption Bands

The FT-IR spectrum of 1-Naphthalenamine, 5-nitro- is defined by the vibrations of its amine, nitro, and aromatic functionalities. The key is to look for the strong, characteristic bands of the nitro group and the distinct features of the primary aromatic amine.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | ~3480 - 3450 | Medium |

| Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | ~3390 - 3360 | Medium |

| Aromatic C-H Stretch | Naphthalene Ring | ~3100 - 3000 | Medium-Weak |

| Asymmetric N-O Stretch | Aromatic Nitro (-NO₂) | 1550 - 1475[6][7] | Strong |

| Symmetric N-O Stretch | Aromatic Nitro (-NO₂) | 1360 - 1290[6][7] | Strong |

| C=C Ring Stretching | Naphthalene Ring | ~1620 - 1580, ~1520 - 1450 | Medium-Strong |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | ~1650 - 1580 | Medium |

| C-N Stretching | Aromatic Amine | ~1340 - 1250 | Medium-Strong |

| Out-of-Plane C-H Bending | Substituted Aromatic | ~900 - 675[6] | Strong |

Note: The N-H bending vibration may overlap with the aromatic C=C stretching bands.

Experimental Protocol: KBr Pellet Method

This protocol ensures the creation of a high-quality, transparent pellet for transmission FT-IR analysis.

-

Drying: Gently heat ~100-200 mg of spectroscopic grade KBr powder in an oven at 100-110 °C for at least 2 hours to remove adsorbed water, which has strong IR absorption bands.[8] Store the dried KBr in a desiccator.

-

Grinding: Add approximately 1-2 mg of the 1-Naphthalenamine, 5-nitro- sample and ~100 mg of the dried KBr to an agate mortar.[4][9]

-

Mixing: Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogeneous powder. The objective is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.[5]

-

Pellet Pressing: Transfer a portion of the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.[4]

-

Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent.[8]

-

Analysis: Place the pellet into the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

Workflow for FT-IR Analysis

Caption: FT-IR analysis workflow from sample preparation to spectral interpretation.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from a ground state to a higher energy excited state.[10] For 1-Naphthalenamine, 5-nitro-, the extended conjugation of the naphthalene ring, enhanced by the auxochromic amine and chromophoric nitro group, results in characteristic absorption bands.

The Critical Role of Solvent Selection

The choice of solvent is arguably the most critical experimental parameter in UV-Vis spectroscopy.[11] An ideal solvent must:

-

Dissolve the Analyte: The compound must be fully soluble to ensure a homogeneous solution.[12] 1-Naphthalenamine, 5-nitro-, being an organic compound, is soluble in many organic solvents but has limited solubility in water.[13]

-

Be Optically Transparent: The solvent itself should not absorb light in the same wavelength region as the analyte.[11][12] This is determined by the solvent's "UV cutoff" wavelength.

-

Be Non-Reactive: The solvent should not interact chemically with the analyte.[12]

Commonly used solvents for UV-Vis analysis include ethanol, methanol, acetonitrile, and cyclohexane.[11] The polarity of the solvent can influence the position of absorption maxima (λ_max). Transitions of non-bonding electrons to anti-bonding π-orbitals (n → π) typically undergo a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity.[10] Conversely, π → π transitions often experience a bathochromic (red) shift to longer wavelengths.[10]

Predicted Electronic Transitions and Absorption Maxima

The spectrum of 1-Naphthalenamine, 5-nitro- will be dominated by intense π → π* transitions associated with the conjugated aromatic system. The presence of the amine group's non-bonding electrons also allows for lower-energy, less intense n → π* transitions.

| Electronic Transition | Associated Chromophore/System | Expected Wavelength Region (nm) | Expected Molar Absorptivity (ε) |

| π → π | Naphthalene π-system | ~220 - 260 | High (10,000 - 50,000 L mol⁻¹ cm⁻¹) |

| π → π (Intramolecular Charge Transfer) | Donor-Acceptor System (-NH₂ → -NO₂) | ~350 - 450 | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π* | Nitro Group (-NO₂) | ~270 - 300 | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Note: The intramolecular charge transfer (ICT) band is particularly significant in this molecule. The electron-donating amine and electron-withdrawing nitro group facilitate a transition that shifts absorption to a much longer wavelength (visible region), which is responsible for the color of many nitroaromatic compounds.[14]

Experimental Protocol: Solution-Phase Analysis

This protocol describes the preparation of a sample for standard UV-Vis absorbance measurement.

-

Solvent Selection: Choose a suitable, UV-grade solvent in which the analyte is soluble and which is transparent in the region of interest. Ethanol or acetonitrile are excellent starting choices.

-

Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of 1-Naphthalenamine, 5-nitro- using an analytical balance. Dissolve it in the chosen solvent in a class A volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

Working Solution Preparation: Perform a serial dilution of the stock solution to create a working solution with an expected maximum absorbance between 0.2 and 1.0 A.U. (Absorbance Units). This range ensures adherence to the Beer-Lambert Law.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm). This subtracts any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder.

-

Data Acquisition: Scan the sample across the same wavelength range used for the baseline. Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λ_max).

Workflow for UV-Vis Analysis

Caption: UV-Vis analysis workflow from sample preparation to spectral interpretation.

Conclusion: A Synthesized Spectroscopic Profile

The combination of FT-IR and UV-Vis spectroscopy provides a robust and complementary characterization of 1-Naphthalenamine, 5-nitro-. FT-IR serves as the definitive tool for confirming the molecular architecture, providing direct evidence for the presence of the primary amine and nitro functional groups through their characteristic vibrational frequencies. UV-Vis spectroscopy, in turn, elucidates the electronic behavior of the molecule, revealing the consequences of its extended conjugation and the powerful influence of its electron-donating and -withdrawing substituents, which results in significant absorption extending into the visible region. Together, these techniques offer a comprehensive spectroscopic fingerprint essential for quality control, reaction monitoring, and physicochemical property assessment in any research or development setting.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- Unknown. (n.d.). Sample preparation for FT-IR.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

-

PubChem. (n.d.). 1-Naphthalenamine, 5-nitro-. Retrieved from [Link]

- PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review.

- chemBlink. (n.d.). 5-Nitro-1-naphthalenamine [CAS# 3272-91-1].

- COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.

- ResearchGate. (2015, April 5). what is the best solvent for UV-Vis spectroscopy analysis?.

-

PubChem. (n.d.). 8-Nitro-2-naphthalenamine. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). IR: nitro groups.

-

PubChem. (n.d.). 4-Nitro-1-naphthylamine. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

- Chemistry For Everyone. (2025, February 11). Which Solvent Is Used In UV-Visible Spectroscopy?.

-

ResearchGate. (2025, March 5). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthylamine, 1-nitro-. Retrieved from [Link]

-

Slideshare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Retrieved from [Link]

- University of Bath. (n.d.). UV-Vis Absorption Spectroscopy - Theory.

-

NIST. (n.d.). 1-Naphthalenamine, 4-nitro-. Retrieved from [Link]

- CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY.

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

Sources

- 1. 1-Naphthalenamine, 5-nitro- | C10H8N2O2 | CID 76759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 3272-91-1, 5-Nitro-1-naphthalenamine, 5-Nitro-1-naphthylamine, 5-Nitro-alpha-naphthylamine, NSC 5522 - chemBlink [chemblink.com]

- 3. 5-Nitro-1-naphthalenamine 95% | CAS: 3272-91-1 | AChemBlock [achemblock.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. copbela.org [copbela.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 11. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 12. m.youtube.com [m.youtube.com]

- 13. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

An In-depth Technical Guide to the Selective Synthesis of 5-Nitro-1-naphthalenamine

A Senior Application Scientist's Perspective on the Zinin Reduction of 1,5-Dinitronaphthalene

This guide provides a comprehensive technical overview for the synthesis of 5-nitro-1-naphthalenamine, a valuable intermediate in the production of dyes and other specialty organic molecules. The focus is on the selective reduction of one nitro group from the readily available precursor, 1,5-dinitronaphthalene. We will delve into the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical aspects of process safety and product validation, grounded in authoritative scientific literature.

The Principle of Selective Reduction: The Zinin Reaction

The conversion of 1,5-dinitronaphthalene to 5-nitro-1-naphthalenamine is a classic example of selective nitro group reduction. While numerous reagents can reduce nitroarenes, achieving the reduction of only one of two such groups requires specific conditions. The Zinin reduction, discovered by Nikolay Zinin in 1842, is exceptionally well-suited for this purpose.[1] This method employs negative divalent sulfur reagents—such as sodium sulfide, hydrosulfide, or polysulfides—to selectively convert one nitro group into an amine, often leaving other reducible functionalities untouched.[1][2][3]

The reaction is particularly valuable for polynitro compounds where the relative positions of the nitro groups dictate the reaction's outcome.[3] For 1,5-dinitronaphthalene, this method has been demonstrated to be an effective route to the desired mono-amino product.[4]

The precise mechanism of the Zinin reduction is complex and still a subject of study, but it is understood to proceed through intermediate species like nitroso and hydroxylamine derivatives.[1][5] The rate-determining step is believed to be the initial attack of a divalent sulfur species on the nitro group.[3][5] A possible overall stoichiometry for the reaction using sodium sulfide is:

4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[1]

This selectivity is the cornerstone of the synthesis, as more aggressive reduction methods (e.g., catalytic hydrogenation with certain catalysts or stronger reducing agents) would likely lead to the formation of 1,5-diaminonaphthalene.[6]

Safety and Handling: A Prerequisite for Synthesis

Chemical synthesis must be preceded by a thorough risk assessment. The reagents used in this procedure possess significant hazards that require strict adherence to safety protocols.

-

1,5-Dinitronaphthalene (Starting Material): This compound is a known skin and eye irritant and is suspected of causing genetic defects.[7][8] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[7][8] Importantly, mixtures of dinitronaphthalene with sulfur or sulfuric acid may explode if heated excessively (e.g., to 120-248°F or ~49-120°C).[9][10]

-

Sulfide Reagents (Na₂S, NaSH): These are corrosive and alkaline. A critical hazard is the potential release of highly toxic and flammable hydrogen sulfide (H₂S) gas upon contact with acids. All steps involving sulfides must be performed in a fume hood, and acidic and sulfide waste streams must be managed separately.

-

General Precautions: Avoid inhalation of dust and vapors.[8] Ensure all safety precautions are understood before beginning the procedure.[7][8] An appropriate fire extinguisher (e.g., water spray, dry powder, foam) should be accessible.[8]

Hazard Summary Table

| Compound | CAS No. | Key Hazards |

| 1,5-Dinitronaphthalene | 605-71-0 | Eye/skin irritant, suspected mutagen, potential explosion risk with sulfur/acid.[7][9][11] |

| Sodium Sulfide (Na₂S) | 1313-82-2 | Corrosive, toxic, releases H₂S gas with acid. |

| Hydrochloric Acid (HCl) | 7647-01-0 | Corrosive, causes severe skin and eye burns, respiratory irritant. |

| Aqueous Ammonia (NH₃) | 1336-21-6 | Corrosive, respiratory irritant. |

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the selective reduction of 1,5-dinitronaphthalene.[4] The use of sodium polysulfides (disulfide or trisulfide) or sodium hydrosulfide is reported to give good yields.[4]

Materials & Equipment

-

Reagents: 1,5-Dinitronaphthalene, Sodium Sulfide Nonahydrate (Na₂S·9H₂O), Sulfur (S), or Sodium Hydrosulfide Hydrate (NaSH·xH₂O), Deionized Water, Concentrated Hydrochloric Acid, Concentrated Aqueous Ammonia.

-

Equipment: Three-neck round-bottom flask, mechanical stirrer, thermometer, heating mantle, reflux condenser, dropping funnel, Büchner funnel and flask, filter paper, beakers.

Step-by-Step Methodology

-

Preparation of Reducing Agent (Sodium Polysulfide Example):

-

To prepare a sodium disulfide (Na₂S₂) solution, dissolve the required amount of sodium sulfide (e.g., Na₂S·9H₂O) in water. In a separate container, dissolve the stoichiometric amount of sulfur powder in this solution with gentle heating and stirring until a clear solution is obtained. This step should be done with caution in a fume hood.

-

-

Reaction Setup:

-

Reduction:

-

Prepare a hot (90°C) aqueous solution of the sulfide reducing agent (e.g., the prepared sodium disulfide) in a separate beaker (e.g., in 40 mL of water).[4]

-

Slowly add the hot reducing agent solution to the stirred 1,5-dinitronaphthalene suspension over a period of 15 minutes.[4]

-

After the addition is complete, maintain the reaction mixture at 90°C with vigorous stirring for an additional 5-10 minutes.[4] A color change should be observed as the reaction proceeds.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The crude product, along with unreacted starting material and sulfur byproducts, will precipitate.

-

Filter the solid precipitate using a Büchner funnel and wash it with a small amount of cold water.

-

Expert Insight: The key to purification is leveraging the basicity of the newly formed amine. The product is soluble in acid, while the starting material is not.

-

Transfer the filtered solid to a beaker. Add a dilute solution of hydrochloric acid (e.g., 20 mL concentrated HCl in 200 mL water) and heat the mixture to 90°C with stirring to extract the amine salt.[4]

-

Filter the hot mixture to remove the insoluble unreacted 1,5-dinitronaphthalene and other impurities.

-

Repeat the hot acid extraction on the solid residue two more times to ensure complete recovery of the product.[4]

-

Combine the hot acidic filtrates.

-

-

Precipitation and Final Product Collection:

-

Cool the combined acidic extracts in an ice bath.

-

Slowly add concentrated aqueous ammonia with stirring until the solution is basic (pH > 8). The 5-nitro-1-naphthalenamine product will precipitate as a solid.

-

Filter the precipitated product using a Büchner funnel, wash thoroughly with cold deionized water to remove any residual salts, and dry under vacuum. The final product is typically a red to brown solid.[12][13]

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 5-nitro-1-naphthalenamine.

Product Validation and Characterization

A successful synthesis is validated by confirming the identity and purity of the final product. The physical and spectroscopic properties of 5-nitro-1-naphthalenamine are distinct from the 1,5-dinitronaphthalene starting material.

Expected Results and Data

| Property | Starting Material (1,5-Dinitronaphthalene) | Product (5-Nitro-1-naphthalenamine) |

| Molecular Formula | C₁₀H₆N₂O₄ | C₁₀H₈N₂O₂[14] |

| Molecular Weight | 218.17 g/mol | 188.18 g/mol [12][14] |

| Appearance | Colorless to pale yellow needles/solid | Red to brown solid[12][13] |

| Solubility in Dilute Acid | Insoluble | Soluble (forms a salt) |

| Expected Yield | N/A | 70-85% (literature dependent on specific sulfide)[4] |

Spectroscopic Characterization

The structure of the product must be confirmed by modern analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected peaks for the product include:

-

N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine (-NH₂).

-

N-O Stretch (NO₂): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

Aromatic C-H/C=C Stretch: Signals characteristic of the naphthalene ring system.

-

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the aromatic proton environment. The introduction of the electron-donating amine group and the presence of the electron-withdrawing nitro group will cause distinct shifts in the aromatic protons compared to the symmetric starting material.[14]

-

Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the product's molecular weight of approximately 188.18 g/mol .[14]

Reaction Mechanism Overview